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Executive Summary

CAS 79418-74-9, chemically identified as 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde, is a
critical fluorinated building block used in the synthesis of complex pharmaceutical agents,
including renin inhibitors and potential antineoplastic agents. Its structural specificity—
characterized by a unique substitution pattern of fluorine, hydroxyl, and methoxy groups on the
benzaldehyde core—presents a verification challenge.

Common synthetic routes often yield regioisomers, particularly 3-Fluoro-4-hydroxy-5-
methoxybenzaldehyde (CAS 79418-78-3), which possesses identical molecular weight (170.14
g/mol ) and similar polarity. Standard low-resolution mass spectrometry (LRMS) cannot
distinguish these isomers. This guide provides a definitive spectroscopic framework to
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authenticate CAS 79418-74-9, distinguishing it from its "Isomer Trap" using high-resolution
NMR and IR techniques.

Part 1: The Spectroscopic Gold Standard (CAS
79418-74-9)

To validate the identity of 3-Fluoro-5-hydroxy-4-methoxybenzaldehyde, the following multi-
modal data profile must be met. This profile serves as the "fingerprint” for the pure compound.

Nuclear Magnetic Resonance (NMR) Profile

Solvent: DMSO-des or CDCls
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Nucleus
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Singlet (s)

—CHO (C1)

Characteristic

aldehyde proton.

1H

~7.30—-7.45

Doublet of
Doublets (dd)

Ar-H (C2/C6)

Critical: The
protons at C2
and C6 are
magnetically
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due to the
asymmetric
F/OH
substitution.
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range coupling

with Fluorine (
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).

1H

3.85-3.95

Singlet (s)

—OCHs (C4)

Methoxy group
flanked by F and
OH.

1H

10.0-105

Broad Singlet

—OH (C5)

Phenolic proton;
shift varies with
concentration

and solvent.

13C

~190.5

Singlet

Carbonyl carbon.

19F

-130 to -135

Singlet/Multiplet

Ar-F (C3)

Fluorine
chemical shift is
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to the ortho-

methoxy group.
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Mass Spectrometry (MS) & Infrared (IR) Data

e ESI-MS:

169.0
(Negative Mode).

o Note: Positive mode often shows weak ionization for phenols; negative mode is preferred.
e FT-IR (ATR):

o 3200-3400 cm~1: Broad O-H stretch (Phenol).

o 1680-1700 cm~1: Strong C=0 stretch (Conjugated Aldehyde).

o 1280-1300 cm~1: C—F stretch (Aryl Fluoride).

Part 2: The Isomer Trap — Comparative Verification

The most common analytical failure is misidentifying the regioisomer CAS 79418-78-3 as the
target product. The table below outlines the definitive discriminatory factors.

Table 1: Discriminatory Data — Target vs. Isomer
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Target: CAS 79418- Alternative: CAS ) o )
Feature Differentiation Logic
74-9 79418-78-3

3-Fluoro-5-hydroxy-4-  3-Fluoro-4-hydroxy-5-  OH vs OMe position

Structure )
methoxy methoxy relative to F.
Definitive Test: In the
o o target, OMe is flanked
Irradiating —OCH3s Irradiating —OCH3s
1H NOE (Nuclear ) by F and OH (no
(C4) shows NO signal  (C5) shows strong
Overhauser Effect) protons). In the
to Ar-H. NOE to H6. ) )
isomer, OMe is
adjacent to H6.
] ) ] Electronic
) Shielded by ortho- Deshielded (relative) ]
19F NMR Shift environment of F
OMe. by ortho-OH.

differs significantly.

Coupling Constants ( H2 shows distinct H2 and H6 coupling Long-range F-H
] patterns differ due to coupling is geometry-
) coupling (closer to F).

symmetry changes. dependent.

Part 3: Experimental Verification Workflow

This protocol ensures a self-validating system where the failure of one step triggers a specific
check in the next.

Step 1: Purity Assessment (HPLC-UV)

e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 pm).

» Mobile Phase: Gradient A (0.1% Formic Acid in Water) / B (Acetonitrile). 5% B to 95% B over
20 min.

e Detection: 254 nm (Aromatic) and 280 nm (Phenol).

 Criterion: Single peak >98% area. If a shoulder appears, it is likely the isomer.

Step 2: Structural Confirmation (1D & 2D NMR)
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o Sample: Dissolve 10 mg in 0.6 mL DMSO-de.
o Experiment A (1H): Confirm aldehyde singlet and methoxy singlet.
o Experiment B (1D NOE or NOESY): Target the Methoxy peak (~3.9 ppm).

o Result: If NOE is observed to an aromatic proton, REJECT the batch (It is CAS 79418-78-
3).

o Result: If NOE is silent (or only to OH), ACCEPT the batch (It is CAS 79418-74-9).

Part 4: Visualization of Logic

The following diagram illustrates the decision tree for verifying CAS 79418-74-9, emphasizing
the critical NOE checkpoint.
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Unknown Sample
(CAS 79418-74-9 Candidate)

:Fail (Purify)

Step 1: HPLC-UV Purity
(>98% Single Peak?)

dss

Step 2: MS Analysis
(m/z 169 [M-H]-?)

dss

Step 3: 1H NMR
(Aldehyde & OMe Peaks Present?)

dss

CRITICAL: NOE Experiment
Irradiate OMe (~3.9 ppm)

Signal Detected \\No Signal

Result: NOE Signal to Ar-H Observed Result: NO NOE Signal to Ar-H

Identity: 3-Fluoro-4-hydroxy-5-methoxy Identity: 3-Fluoro-5-hydroxy-4-methoxy
(CAS 79418-78-3) (CAS 79418-74-9)

Click to download full resolution via product page

Caption: Logical workflow for distinguishing the target compound from its regioisomer using
NOE spectroscopy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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